N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine
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Overview
Description
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine is a complex chemical compound known for its unique structure and versatile applications in various scientific fields. This compound is utilized in pharmaceuticals, materials science, and biochemistry due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine typically involves a multi-step process. The initial step often includes the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-((4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine
- N-((4-bromophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine
- N-((4-iodophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine
Uniqueness
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness makes it particularly valuable in designing molecules with specific biological activities and industrial applications.
Biological Activity
N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C15H16FNO2S
- CAS Number : 3382-63-6
- Appearance : White to light yellow crystalline powder
- Melting Point : 179–183 °C
- Purity : Minimum 98% (GC and nonaqueous titration)
This compound exhibits various biological activities primarily through its interactions with specific biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For instance, it has been noted that similar compounds exhibit IC50 values in the nanomolar range against PDE4D, suggesting a strong inhibitory effect on inflammatory responses .
- Anti-inflammatory Properties : Research indicates that the compound may significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This activity is crucial for therapeutic applications in inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, potentially through the modulation of cell cycle-related proteins. For example, its analogs have demonstrated selective cytotoxicity towards tumor cells without affecting normal cells .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
-
Inflammatory Disease Model :
A study investigated the effects of this compound in a murine model of acute inflammation. The results showed a marked decrease in inflammatory markers and improved clinical scores compared to control groups. -
Cancer Therapeutics :
In vitro assays demonstrated that the compound inhibited the proliferation of MDA-MB-231 breast cancer cells while sparing normal cells. Further investigations revealed that it induced apoptosis through caspase activation pathways, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
2-[[(4-fluorophenyl)-[(4-methylphenyl)sulfonylamino]methylidene]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-11-2-8-14(9-3-11)24(22,23)19-16(18-10-15(20)21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDRKEYFNDLWKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.